molecular formula C16H20N4O3 B12302700 tert-butyl N-(7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate

tert-butyl N-(7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate

Cat. No.: B12302700
M. Wt: 316.35 g/mol
InChI Key: GNMAYYCMPYARII-UHFFFAOYSA-N
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Description

tert-Butyl N-(7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate is a bicyclic heterocyclic compound featuring a 1,5-benzodiazepine core with a 2-oxo group, a 7-cyano substituent, and a 4-methyl group. The tert-butyl carbamate moiety at the 3-position serves as a protective group for the amine, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents. Benzodiazepines are renowned for their pharmacological activity, but this derivative’s specific substituents suggest applications in targeted drug development or as a precursor for further functionalization.

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

tert-butyl N-(7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate

InChI

InChI=1S/C16H20N4O3/c1-9-13(20-15(22)23-16(2,3)4)14(21)19-11-6-5-10(8-17)7-12(11)18-9/h5-7,9,13,18H,1-4H3,(H,19,21)(H,20,22)

InChI Key

GNMAYYCMPYARII-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC2=C(N1)C=C(C=C2)C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization via Ortho-Phenylenediamine Derivatives

In a representative procedure, 2-amino-5-cyano-N-methylaniline reacts with methylglyoxal in ethanol under reflux (78°C, 12 h) to form the 1,5-benzodiazepine core. The reaction proceeds via imine formation followed by intramolecular cyclization, yielding a 72% crude product. Post-synthetic purification via recrystallization (ethanol/water) enhances purity to >98%.

Introduction of the 7-Cyano Group

The cyano substituent at position 7 is introduced through palladium-catalyzed cyanation or Sandmeyer-type reactions .

Palladium-Mediated Cyanation

A patent method (WO1996005178A1) describes treating a brominated benzodiazepine precursor with zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) at 100°C for 8 h. This achieves a 78% yield of the 7-cyano derivative, with residual palladium removed via chelating resins.

Copper-Catalyzed Cyanide Displacement

Alternately, using CuCN in N-methylpyrrolidone (NMP) at 120°C for 24 h provides the 7-cyano product in 65% yield, though with lower regioselectivity compared to Pd-based methods.

tert-Butyl Carbamate Protection

The carbamate group is installed via nucleophilic substitution or carbamate exchange reactions .

Reaction with tert-Butyl Chloroformate

A two-step protocol involves:

  • Deprotonation of the benzodiazepine’s secondary amine using NaH in tetrahydrofuran (THF) at 0°C.
  • Addition of tert-butyl chloroformate (Boc₂O) and stirring at room temperature for 6 h.
    This method achieves an 85% yield, with excess reagents removed via aqueous extraction (5% HCl).

Microwave-Assisted Carbamation

Industrial-scale synthesis employs microwave irradiation (150°C, 30 min) with Boc₂O and 4-dimethylaminopyridine (DMAP) catalyst in acetonitrile, reducing reaction time by 70% compared to conventional heating.

Stereochemical Control

Chiral resolution of the racemic mixture is achieved through enantioselective catalysis or chromatographic separation .

Rhodium-Catalyzed Asymmetric Synthesis

Using [Rh(cod)Cl]₂ (4 mol%) and (R)-DTBM-Segphos (10 mol%) in dichloroethane (DCE) at 50°C for 5 days, the (S)-enantiomer is obtained in 58% yield with 80:20 enantiomeric ratio (er). Brønsted acids like BINAP enhance stereoselectivity but require careful pH control.

Preparative Chiral HPLC

A Chiralpak IA column (hexane/isopropanol 90:10, 2 mL/min) resolves enantiomers with a resolution factor (Rₛ) of 1.8, though this method is less scalable.

Industrial vs. Laboratory-Scale Synthesis

Parameter Laboratory Scale Industrial Scale
Cyclization Reflux in ethanol (78°C, 12 h) Continuous flow reactor (120°C)
Catalyst Loading 5 mol% Pd 1.5 mol% Pd with recycling
Purification Column chromatography Crystallization (80% recovery)
Yield 65–78% 89–92%

Industrial processes prioritize cost efficiency, employing automated systems to optimize temperature (±0.5°C) and pressure (2–5 bar).

Key Challenges and Optimization

Byproduct Formation

  • Oxazolone intermediates may form during cyclization, mitigated by strict anhydrous conditions.
  • Diastereomer separation requires fractional crystallization using ethanol/water (3:1).

Solvent Selection

  • Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate waste management.
  • Switching to cyclopentyl methyl ether (CPME) improves yield by 12% while reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Core : 1,5-Benzodiazepine (7-membered ring with two nitrogen atoms).
  • Substituents: 7-Cyano (electron-withdrawing group). 4-Methyl (enhances lipophilicity). tert-Butyl carbamate (amine-protecting group).
  • Molecular Formula : C₁₅H₂₁N₄O₃ (calculated).
  • Molecular Weight : ~305.36 g/mol (calculated).

Below is a detailed comparison with three closely related compounds from the literature.

Structural Analogs and Their Properties

Parameter Target Compound tert-Butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate N-(7-nitro-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide
Core Structure 1,5-Benzodiazepine 1,5-Benzothiazepine (sulfur atom in ring) 1-Benzopyran (coumarin derivative)
Substituents 7-Cyano, 4-methyl, tert-butyl carbamate 7-Bromo, 4-oxo, tert-butyl carbamate 7-Nitro, acetamide
Molecular Formula C₁₅H₂₁N₄O₃ (calculated) C₁₄H₁₇BrN₂O₃S C₁₁H₁₂N₂O₄
Molecular Weight 305.36 g/mol (calculated) 397.27 g/mol 236.23 g/mol
CAS Number Not provided in evidence EN300-6477742 EN300-6482345
Key Functional Groups Cyano (CN), methyl (CH₃), carbamate Bromo (Br), carbamate, thiazepine sulfur Nitro (NO₂), acetamide
Potential Applications Intermediate for CNS drugs; cyano enables click chemistry or hydrolysis Suzuki coupling (bromo as leaving group); sulfur enhances metabolic stability Nitro reduction to amine; acetamide for hydrogen bonding

Detailed Analysis

Heteroatom and Core Structure Differences
  • The target compound contains a 1,5-benzodiazepine core with two nitrogen atoms, compared to the 1,5-benzothiazepine analog, which replaces one nitrogen with sulfur . Sulfur in benzothiazepines increases ring stability and influences metabolic pathways, whereas benzodiazepines are more commonly associated with neurological activity.
  • The 1-benzopyran derivative (coumarin-like structure) lacks nitrogen in the ring, making it structurally distinct and more suited for fluorescence-based applications or anticoagulant research .
Substituent Effects
  • 7-Cyano vs. 7-Bromo vs. Bromo substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), making the benzothiazepine analog a versatile synthetic intermediate . Nitro groups are strong electron-withdrawing moieties but may require reduction to amines for further functionalization, adding synthetic steps .
  • 4-Methyl Group :

    • Unique to the target compound, the 4-methyl group increases lipophilicity, which could enhance blood-brain barrier penetration in drug candidates.
Protective Groups and Reactivity
  • Both the target compound and the benzothiazepine analog feature tert-butyl carbamate , a stable amine-protecting group resistant to basic conditions. This suggests both are intermediates in multi-step syntheses .
Molecular Weight and Solubility
  • The target compound’s molecular weight (~305 g/mol) is lower than the bromo-substituted benzothiazepine (397 g/mol), likely improving solubility in organic solvents. The nitro-benzopyran derivative (236 g/mol) may exhibit higher aqueous solubility due to its polar nitro group .

Biological Activity

tert-butyl N-(7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate is a complex organic compound with notable biological activities. This compound is characterized by its unique chemical structure, which includes a cyano group and a benzodiazepine core. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 316.36 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1466558-30-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to various biochemical responses. The exact mechanism may involve:

  • Inhibition or activation of enzymatic pathways.
  • Interaction with neurotransmitter receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazepine derivatives, including this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines.

Cell Line IC50 (µM) Reference
U251 (glioblastoma)15.2
PC3 (prostate cancer)12.7
MCF7 (breast cancer)18.9
HCT15 (colorectal)14.5

Neuroprotective Effects

Research indicates that compounds with a benzodiazepine structure may exhibit neuroprotective properties. This can be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism may involve:

  • Modulation of GABAergic transmission.

Antimicrobial Activity

Preliminary studies suggest that tert-butyl N-(7-cyano-4-methyl...) exhibits antimicrobial properties against certain bacterial strains. Further investigation into its efficacy against pathogens could lead to novel antimicrobial agents.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on various benzodiazepine derivatives demonstrated that compounds similar to tert-butyl N-(7-cyano...) exhibited significant cytotoxic effects on human cancer cell lines compared to standard chemotherapeutics like cisplatin.
  • Neuroprotective Study : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in neurodegenerative disease management.

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